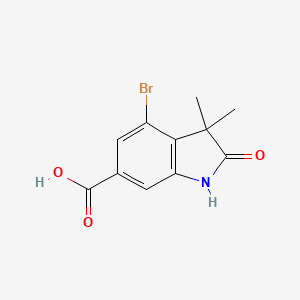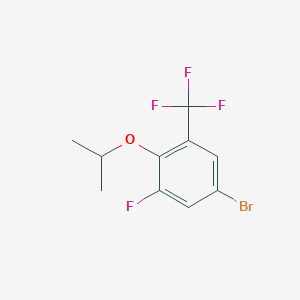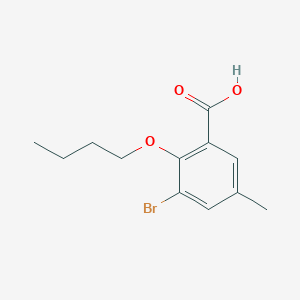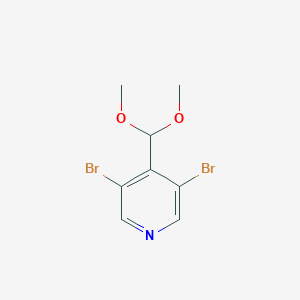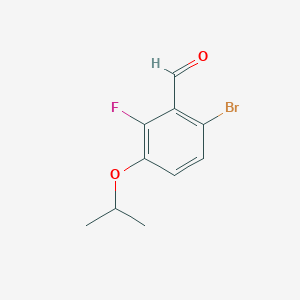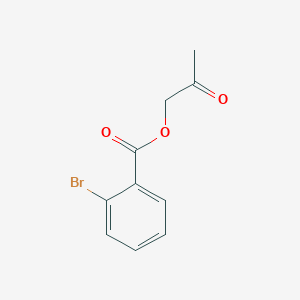
2-Oxopropyl 2-bromobenzoate
Overview
Description
2-Oxopropyl 2-bromobenzoate: is an organic compound with the molecular formula C10H9BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and an ester group containing a ketone functionality.
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 2-oxopropyl-com, which targets the enzyme 2-oxopropyl-com reductase, carboxylating in xanthobacter autotrophicus .
Mode of Action
Based on its structural similarity to 2-oxopropyl-com, it may interact with its target enzyme in a similar manner .
Action Environment
It’s known that reactions of n-isocyaniminotriphenylphosphorane with 2-oxopropyl benzoate (or 2-oxopropyl 4-bromobenzoate) in the presence of 3-phenyl-2-propynoic acid and primary amines proceed smoothly at room temperature and in neutral conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopropyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-oxopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Bromobenzoic acid+2-OxopropanolH2SO42-Oxopropyl 2-bromobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl 2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran or diethyl ether, with the reducing agent added slowly to control the reaction rate.
Oxidation: Performed in aqueous or mixed solvent systems, with the oxidizing agent added gradually to avoid over-oxidation.
Major Products
Nucleophilic Substitution: Produces substituted benzoates with various functional groups.
Reduction: Yields 2-hydroxypropyl 2-bromobenzoate.
Oxidation: Forms 2-oxopropyl 2-bromobenzoic acid
Scientific Research Applications
2-Oxopropyl 2-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Biological Studies: Utilized in studies of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Oxopropyl 4-bromobenzoate: Similar structure but with the bromine atom at the para position.
2-Oxopropyl 2-chlorobenzoate: Chlorine atom instead of bromine.
2-Oxopropyl 2-fluorobenzoate: Fluorine atom instead of bromine.
Uniqueness
2-Oxopropyl 2-bromobenzoate is unique due to the presence of both the bromine atom and the ketone group, which confer distinct reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-oxopropyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJCJNOFWGZQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


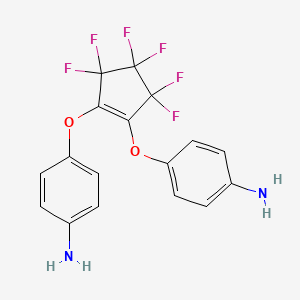


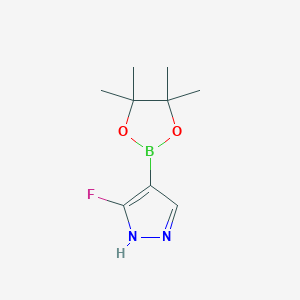

![[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B6292802.png)

![[(S,S)-Teth-TsDpen RuCl]](/img/structure/B6292812.png)
